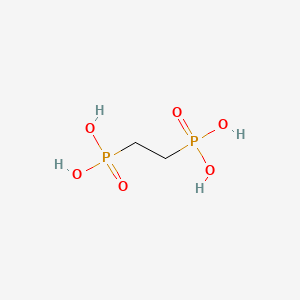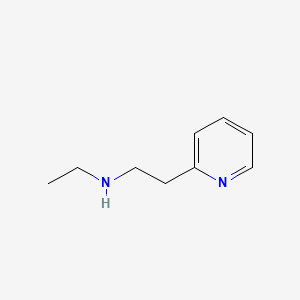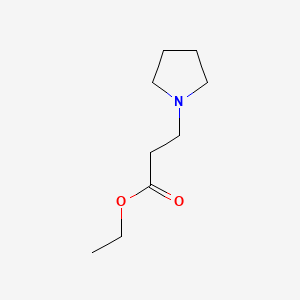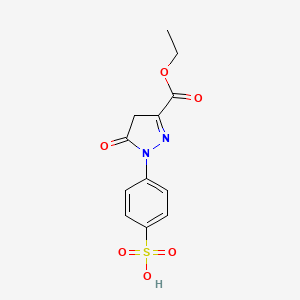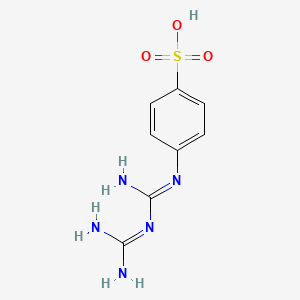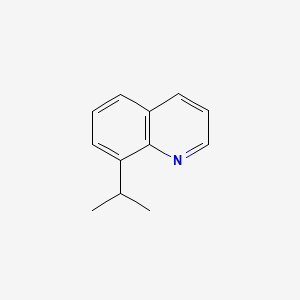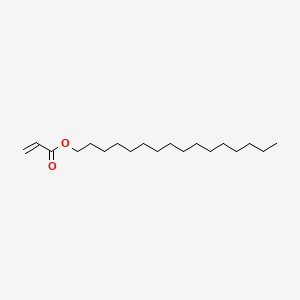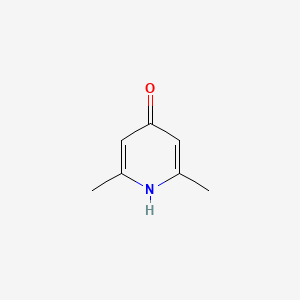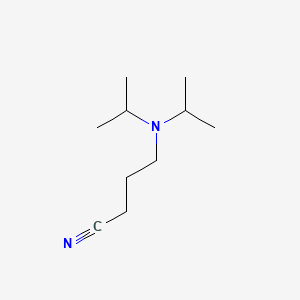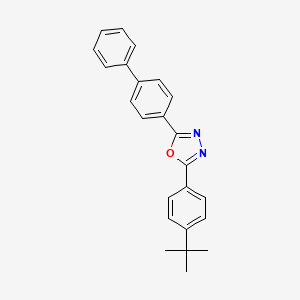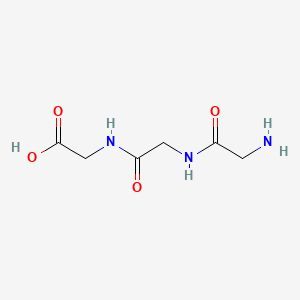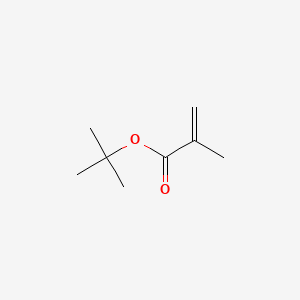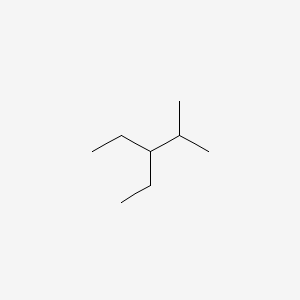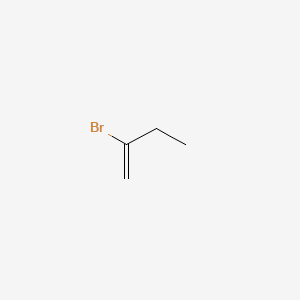
1-Butene, 2-bromo-
Vue d'ensemble
Description
1-Butene, 2-bromo-, also known as 2-bromo-1-butene, is a halogenated hydrocarbon that has been the subject of various studies due to its utility in organic synthesis. It serves as a versatile intermediate for constructing more complex molecules through various chemical reactions and transformations.
Synthesis Analysis
The synthesis of 2-bromo-1-butene derivatives has been explored through different methods. For instance, 2-bromo-1,3-butadienes have been prepared from aldehydes in a three-step process and used in tandem Diels-Alder/transition metal cross-coupling reaction sequences, demonstrating their practicality as synthetic intermediates . Another approach involves the conversion of homoallylic trichloroacetimidates to 1-bromo-2-amino-3-butene derivatives using N-bromoacetamide, which proceeds through a domino bromo-cyclization and elimination pathway . Efficient procedures for synthesizing 1-bromo-1,3-butadiene and 2-bromo-1,3-butadiene have also been reported, with the latter obtained by reacting vinylacetylene with concentrated aqueous hydrogen bromide and copper(I) bromide .
Molecular Structure Analysis
The molecular structure of related brominated butenes has been investigated using techniques such as single-crystal X-ray analysis and electron diffraction. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane, a related compound, was determined to have a gauche-trans-gauche conformation . The structure of 1-bromo-3-methyl-2-butene was studied, revealing that the major component in the vapor phase consists of the gauche conformer .
Chemical Reactions Analysis
2-Bromo-1-butene and its derivatives participate in various chemical reactions. They have been used in Diels-Alder cycloadditions with good endo diastereoselectivity, followed by Stille and Suzuki cross-couplings . The compound has also been used for γ-syn-selective carbonyl allylation with tin(II) iodide and tetrabutylammonium bromide, yielding syn-2-methyl-3-buten-1-ols . Additionally, 2-bromo-3-(tri-n-butylstannyl)-1-propene, a derivative, has been characterized for its reactivity in SE' reactions with aldehydes and radical reactions with α-bromocarbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-1-butene derivatives are influenced by their molecular structure and the presence of the bromine atom. The electrochemical reduction of 1-bromo-2-butene has been studied, showing two consecutive one-electron reduction processes, with the cleavage of the carbon-bromo bond being the rate-determining step . The reactivity of these compounds in various chemical reactions highlights their potential as building blocks in organic synthesis, with the bromine atom playing a crucial role in their chemical behavior .
Applications De Recherche Scientifique
-
Photodissociation Studies
- Field : Physical Chemistry
- Application : “1-Butene, 2-bromo-” is used in photodissociation studies. Photodissociation, or photolysis, involves the breaking of a chemical bond due to the absorption of light .
- Method : The experiments use 2 + 1 resonance enhanced multiphoton ionization (REMPI) with velocity map imaging to state-selectively detect the Br atoms as a function of their recoil velocity imparted upon photodissociation of 1-bromo-2-butene .
- Results : The study found that the photoionization cross section of the radicals produced is dependent on their internal energy .
-
Production of 2-Ethyl-acrylic Acid
-
Total Synthesis of Largazole
- Field : Medicinal Chemistry
- Application : “1-Butene, 2-bromo-” is used in the total synthesis of largazole, a natural macrocyclic depsipeptide with potent inhibitory activity against many cancer cell lines .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in the total synthesis of largazole is not specified in the source .
- Results : The outcome is the total synthesis of largazole .
-
Double Alkylation of Lactams
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine (biotoxin) .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in double alkylation of lactams is not specified in the source .
- Results : The outcome is the production of gymnodimine .
-
E2 Reactions
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in E2 reactions, a type of elimination reaction in organic chemistry .
- Method : The base, OH–, uses its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile Br begins to depart by taking the bonding electrons with it .
- Results : The outcome is the formation of a C=C double bond and H2O molecule, with Br– leaving completely .
-
Synthesis of Substituted Catechol Derivatives and Mono-annelated Benzenes
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in the synthesis of substituted catechol derivatives and mono-annelated benzenes .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in the synthesis of these compounds is not specified in the source .
- Results : The outcome is the production of substituted catechol derivatives and mono-annelated benzenes .
-
E2 Mechanism
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in E2 reactions, a type of elimination reaction in organic chemistry .
- Method : The base, OH–, uses its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile Br begins to depart by taking the bonding electrons with it .
- Results : The outcome is the formation of a C=C double bond and H2O molecule, with Br– leaving completely .
-
Synthesis of Substituted Catechol Derivatives and Mono-annelated Benzenes
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in the synthesis of substituted catechol derivatives and mono-annelated benzenes .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in the synthesis of these compounds is not specified in the source .
- Results : The outcome is the production of substituted catechol derivatives and mono-annelated benzenes .
Safety And Hazards
“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Propriétés
IUPAC Name |
2-bromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXRIGBXOFKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066853 | |
| Record name | 1-Butene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene, 2-bromo- | |
CAS RN |
23074-36-4 | |
| Record name | 2-Bromo-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



